Camelliaside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

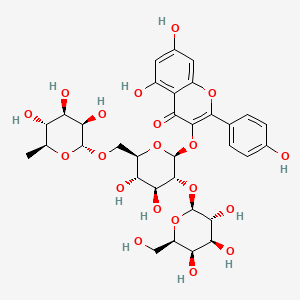

Camelliaside A is a flavonoid glycoside found in the seeds of Camellia oleifera and Camellia sinensis. This compound is known for its radical scavenging and enzyme inhibitory activities, making it a subject of interest in various scientific fields . It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Camelliaside A can be synthesized through enzymatic hydrolysis of tea seed extract. The process involves the use of commercial enzyme complexes such as Ultraflo, Celluclast, and Shearzyme, which selectively hydrolyze the xylosyl moiety of Camelliaside B, producing primarily kaempferol diglycoside . Viscozyme is another enzyme that transforms this compound and Camelliaside B into kaempferol by non-specific hydrolysis .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of tea seed pomace using methanol. The extract is then subjected to various purification processes to isolate this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Camelliaside A undergoes several types of chemical reactions, including:

Oxidation: It scavenges superoxide radicals in a cell-free assay.

Enzyme Inhibition: It inhibits recombinant human monoamine oxidase B and 5-lipoxygenase.

Common Reagents and Conditions:

Oxidation: Superoxide radicals are scavenged in a cell-free assay.

Enzyme Inhibition: Recombinant human monoamine oxidase B and 5-lipoxygenase are inhibited in cell-free assays.

Major Products Formed:

Oxidation: The primary product is a reduced form of the superoxide radical.

Enzyme Inhibition: The major products are the inhibited forms of monoamine oxidase B and 5-lipoxygenase.

Scientific Research Applications

Camelliaside A has a wide range of scientific research applications:

Mechanism of Action

Camelliaside A is similar to other flavonoid glycosides such as Camelliaside B, kaempferol, and quercetin. it is unique due to its specific radical scavenging and enzyme inhibitory activities .

Comparison with Similar Compounds

Camelliaside B: Another flavonoid glycoside found in tea seeds, known for its antioxidant properties.

Kaempferol: A flavonol with antioxidant and anti-inflammatory properties.

Quercetin: A flavonoid with similar antioxidant and enzyme inhibitory activities.

Camelliaside A stands out due to its specific inhibition of monoamine oxidase B and 5-lipoxygenase, making it a valuable compound for research and industrial applications .

Biological Activity

Camelliaside A is a flavonoid compound derived from the seeds of Camellia oleifera, a plant known for its diverse biological activities. Recent studies have focused on its antioxidative, antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound is classified as a flavonoid, which is a group of plant metabolites known for their beneficial health effects. The molecular formula for this compound is C21H20O10, and its structure includes multiple hydroxyl groups that contribute to its biological activities.

2. Antioxidative Activity

Antioxidative Properties:

Research indicates that this compound exhibits significant antioxidative activity, comparable to well-known antioxidants like ascorbic acid. The antioxidative effect is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidative Activity of this compound Compared to Ascorbic Acid

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | 15.2 | Camellia oleifera |

| Ascorbic Acid | 12.5 | Standard Reference |

3. Antimicrobial Activity

Antimicrobial Effects:

this compound has demonstrated antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 250 | Moderate Activity |

| Escherichia coli | 500 | Weak Activity |

| Pseudomonas aeruginosa | 125 | Comparable to Tetracycline |

4. Anti-Inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokines

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the levels of TNF-α and IL-6 in macrophage cultures.

5. Anticancer Activity

Antitumor Effects:

Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells.

Table 3: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Apoptosis Induction |

| HepG2 (Liver Cancer) | 25 | Cell Cycle Arrest |

6. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that it may interact with key enzymes involved in inflammation and cancer progression.

Key Findings:

- Strong binding affinity was observed with COX-2, an enzyme associated with inflammation.

- Potential interaction with proteins involved in apoptotic pathways was also noted.

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

InChI Key |

VNLOLXSJMINBIS-XWAGUSETSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.